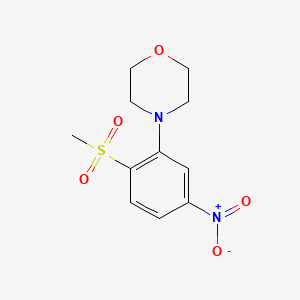![molecular formula C7H6Cl2N2O B1428759 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine CAS No. 1260088-95-6](/img/structure/B1428759.png)
2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine
Overview
Description
2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which includes a pyrano[2,3-d]pyrimidine core substituted with chlorine atoms at the 2 and 4 positions. The presence of the pyrano ring fused to the pyrimidine ring imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of the compound 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine is the Hedgehog (Hh) signaling pathway . This pathway plays key roles in several biological processes including cell proliferation, survival signals control, embryological development, tissue patterning, and stem cell maintenance .
Mode of Action
This compound acts as an inhibitor of the Hedgehog signaling pathway . It interacts with the pathway by disrupting or hyperactivating it, which can lead to the expression of hallmarks of many cancer types .
Biochemical Pathways
The compound this compound affects the Hedgehog signaling pathway . This pathway is implicated in a variety of solid and hematologic tumors such as basal cell carcinoma, medulloblastoma, rhabdomyosarcoma, melanoma, glioblastoma, leukemia, lymphoma, hepatocellular, pancreatic, gastric, colorectal, esophageal, lung, ovarian, and prostate cancers .
Pharmacokinetics
The pharmacokinetic properties of this compound are moderate . These properties, which include absorption, distribution, metabolism, and excretion (ADME), impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are exhibited through its promising potency in vitro compared to GDC-0449, a known Hedgehog pathway inhibitor . This indicates that the this compound skeleton is a promising scaffold for further exploration as Hedgehog signaling pathway inhibitors .
Biochemical Analysis
Biochemical Properties
2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of the Hedgehog signaling pathway . This pathway is crucial for cell proliferation, survival, embryological development, tissue patterning, and stem cell maintenance . The compound interacts with several key proteins and enzymes within this pathway, including the receptor patched, GPCR-like receptor smoothened, and Suppressor of fused . These interactions inhibit the pathway, which can be beneficial in treating various cancers where the pathway is abnormally activated .
Cellular Effects
The effects of this compound on cells are profound. By inhibiting the Hedgehog signaling pathway, the compound can reduce cell proliferation and induce apoptosis in cancer cells . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to decreased tumor growth and potentially improved patient outcomes . The compound’s impact on gene expression includes downregulation of genes involved in cell cycle progression and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the smoothened receptor, preventing its activation . This binding inhibits the downstream signaling cascade, which includes the activation of Gli transcription factors . The inhibition of these transcription factors leads to reduced expression of target genes that promote cell proliferation and survival . Additionally, the compound may interact with other proteins and enzymes involved in the pathway, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits moderate stability and pharmacokinetic properties in vivo . Over extended periods, it maintains its inhibitory effects on the Hedgehog signaling pathway, leading to sustained reductions in cell proliferation and tumor growth . Long-term studies are necessary to fully understand its stability and potential degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the Hedgehog signaling pathway without significant toxicity . At higher doses, toxic effects may be observed, including potential damage to normal tissues . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . These interactions can affect metabolic flux and metabolite levels, potentially influencing the overall metabolic state of the cell . The compound’s metabolism may involve phase I and phase II reactions, leading to the formation of metabolites that could contribute to its biological activity or toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its inhibitory effects on the Hedgehog signaling pathway . The compound’s distribution may also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization to the plasma membrane, where the smoothened receptor is situated, is essential for its inhibitory effects on the Hedgehog signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7H-pyrano[2,3-d]pyrimidine-2,4-diol with phosphoryl chloride in the presence of a base such as diisopropylethylamine. The reaction is carried out in a solvent like toluene at elevated temperatures (around 70°C) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Cyclization Reactions: The pyrano ring can participate in cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a hedgehog signaling pathway inhibitor, which is relevant in cancer research
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s biological activity makes it a candidate for studies related to cell proliferation and survival signals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
- 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Uniqueness
2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrano ring fused to the pyrimidine core. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its potential as a hedgehog signaling pathway inhibitor further distinguishes it from other pyrimidine derivatives.
Properties
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-4-2-1-3-12-6(4)11-7(9)10-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAIZZLNCFQTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=C(N=C2Cl)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260088-95-6 | |
| Record name | 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


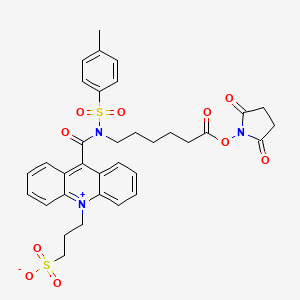
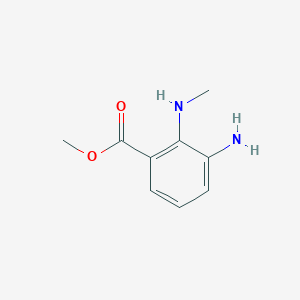
![5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1428681.png)
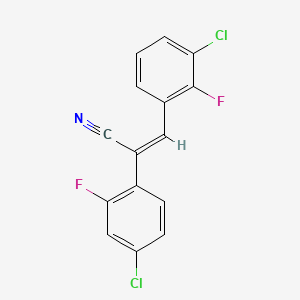
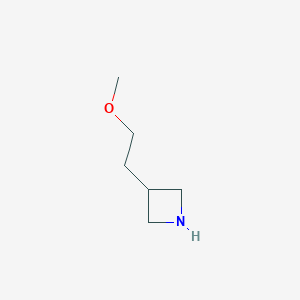
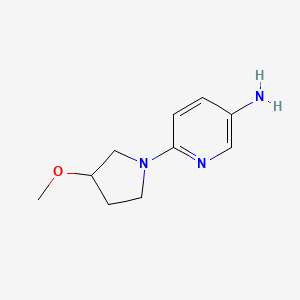
![N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide](/img/structure/B1428686.png)
![(6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxole](/img/structure/B1428687.png)
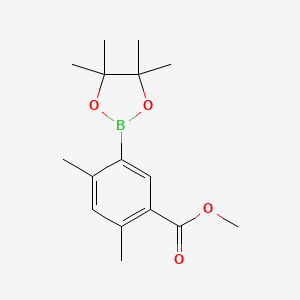
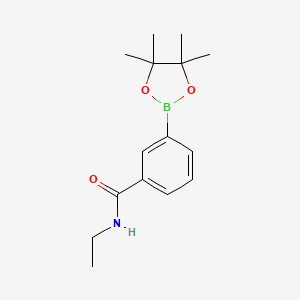
![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)


